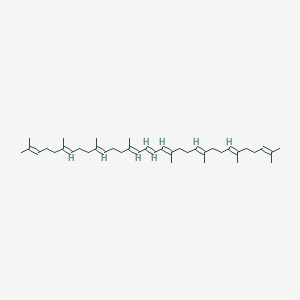

Phytoene

描述

反式-番茄红素: 是一种无色类胡萝卜素,是其他类胡萝卜素生物合成中的重要中间体。类胡萝卜素是存在于植物、藻类和某些细菌中的天然色素,它们在光合作用和光保护中起着至关重要的作用。反式-番茄红素由香叶基香叶基焦磷酸合成,是番茄红素、β-胡萝卜素和其他类胡萝卜素生产的前体。

准备方法

合成路线和反应条件: 反式-番茄红素是通过番茄红素合酶催化的酶促反应合成的。该反应涉及两个香叶基香叶基焦磷酸分子缩合形成反式-番茄红素。 该反应需要锰离子作为辅助因子 .

工业生产方法: 在工业环境中,反式-番茄红素可以通过使用基因工程微生物进行微生物发酵来生产。这些微生物被改造为过表达番茄红素合酶,从而导致反式-番茄红素的积累。 发酵过程经过优化以获得最大产量,并涉及控制温度、pH 和营养供应等条件 .

化学反应分析

Key Reaction:

This compound’s structure is symmetric, with absorption maxima in the UVB range (286 nm), making it colorless compared to downstream carotenoids .

Desaturation Reactions Catalyzed by this compound Desaturases (CrtI)

This compound undergoes sequential desaturation reactions mediated by This compound desaturase (CrtI) , a membrane-bound enzyme. These reactions extend the conjugated double-bond system, producing intermediates such as phytofluene, ζ-carotene, neurosporene, and lycopene (Fig. 2) .

Desaturation Steps and Products:

| Step | Reaction | Product | Double Bonds Added |

|---|---|---|---|

| 1 | This compound → Phytofluene | 3 desaturations | 3 → 5 |

| 2 | Phytofluene → ζ-Carotene | 2 desaturations | 5 → 7 |

| 3 | ζ-Carotene → Neurosporene | 2 desaturations | 7 → 9 |

| 4 | Neurosporene → Lycopene | 2 desaturations | 9 → 11 |

| 5 | Lycopene → Didehydrolycopene | 1 additional desaturation | 11 → 13 |

| 6 | Didehydrolycopene → Tetradehydrolycopene | 1 desaturation | 13 → 15 |

Key Findings :

-

CrtI enzymes from Pantoea ananatis and Gloeobacter violaceus catalyze up to six desaturation steps, forming tetradehydrolycopene .

-

Reaction rates and binding constants vary across CrtI clades, influencing the distribution of intermediates .

Competition Between Desaturation and Cyclization

In vivo, lycopene cyclase (LCY) competes with CrtI for lycopene, diverting the pathway toward cyclic carotenoids (e.g., β-carotene) (Fig. 3) . This competition modulates end-product profiles:

-

Co-expression of CrtI and LCY in yeast reduces lycopene accumulation by 30–50% .

-

Cyclization efficiency depends on LCY activity levels and substrate availability .

Enzyme Kinetics and Substrate Specificity

Kinetic studies of purified CrtI enzymes reveal distinct catalytic efficiencies:

Kinetic Parameters for Selected CrtI Enzymes :

| Enzyme Source | (μM) | (nmol/min/mg) | Major Product |

|---|---|---|---|

| Pantoea ananatis (I4_Pa) | 0.12 | 8.7 | Tetradehydrolycopene |

| Rhodobacter sphaeroides (I3_Rs) | 0.45 | 3.2 | Neurosporene |

| Methylobacterium extorquens (I4_Me) | 0.28 | 5.1 | Lycopene |

Key Insight : Variations in and explain species-specific carotenoid profiles. For example, I4_Pa’s high enables rapid conversion to highly desaturated products .

Heterologous Expression and Functional Complementation

Studies in E. coli and yeast demonstrate CrtI’s versatility:

-

Expression of Phycomyces blakesleeanus CrtI in Mucor circinelloides restored β-carotene synthesis in cyclase-deficient mutants .

-

In E. coli, co-expression of CrtI and LCY increased β-carotene yield by 40% compared to CrtI alone .

Complementation Results :

| Host Organism | Enzyme Expressed | Carotenoid Produced | Yield (μg/gdw) |

|---|---|---|---|

| M. circinelloides | P. blakesleeanus CrtI | β-Carotene | 520 ± 36 |

| E. coli | CrtI + LCY | β-Carotene | 1,200 ± 110 |

Oxidation and Degradation Pathways

This compound is susceptible to oxidative degradation, forming breakdown products:

-

Singlet oxygen and ROS oxidize this compound to apo-carotenals .

-

In vitro, UV exposure degrades this compound into 6,10,14-trimethylpentadecan-2-one and other ketones .

Stability Under Oxidative Conditions :

| Condition | This compound Degradation (%) | PF Degradation (%) |

|---|---|---|

| UV Exposure (24 h) | 15 | 95 |

| THF Incubation (70 h) | 100 | 100 |

科学研究应用

Nutritional Applications

Phytoene is primarily found in fruits and vegetables such as tomatoes, carrots, and apricots. Its nutritional applications are significant due to its antioxidant properties and potential health benefits.

Key Findings:

- Anti-Aging Properties : Research indicates that this compound supplementation can extend the lifespan of model organisms like Caenorhabditis elegans, showing increases in longevity of 10% to 18.6% and reductions in proteotoxic effects associated with amyloid plaques by 30% to 40% .

- Oxidative Stress Protection : this compound has been shown to protect against oxidative stress and amyloid-β toxicity, which are critical factors in aging and neurodegenerative diseases like Alzheimer's .

Pharmaceutical Applications

The therapeutic potential of this compound extends to its use in preventing chronic diseases.

Case Studies:

- A study demonstrated that this compound-rich extracts from microalgae not only protect against oxidative stress but also enhance resistance to neurodegenerative conditions by mitigating amyloid plaque formation .

- This compound's role as a protective agent against skin damage caused by UV radiation has been highlighted, suggesting its incorporation into topical formulations for enhanced skin health .

Cosmetic Applications

Given its antioxidant properties, this compound is increasingly being utilized in cosmetic formulations.

Research Insights:

- This compound is reported to have a lack of irritancy or sensitization reactions when used in human topical applications, making it suitable for cosmetic products aimed at skin protection .

- Its ability to absorb UV radiation positions this compound as a beneficial ingredient in sunscreens and other skincare products aimed at preventing photoaging .

Agricultural Applications

This compound's role in biofortification is gaining traction as a method to enhance the nutritional quality of staple crops.

Biofortification Studies:

- Research utilizing CRISPR technology has aimed at increasing this compound levels in crops like maize, potentially improving the vitamin A content and addressing deficiencies in vulnerable populations .

- The sustainable production of this compound-rich foods through agricultural practices can contribute to public health initiatives targeting malnutrition .

Safety and Regulatory Aspects

The safety profile of this compound is well-documented, supporting its use across various applications.

Safety Assessments:

- Studies have shown that this compound does not exhibit significant cytotoxic or genotoxic effects, reinforcing its safety for consumption and topical use .

- Long-term studies indicate that dietary intake of this compound from natural sources poses no health risks, making it an attractive candidate for food supplements and functional foods .

Summary Table of this compound Applications

| Application Area | Key Benefits | Research Findings |

|---|---|---|

| Nutritional | Anti-aging, oxidative stress protection | Increases lifespan in C. elegans by up to 18.6% |

| Pharmaceutical | Neuroprotection | Reduces amyloid plaque formation |

| Cosmetic | Skin protection | Safe for topical use; protects against UV damage |

| Agricultural | Biofortification | Enhances nutrient content in staple crops |

| Safety | Non-toxic | No significant cytotoxicity or genotoxicity reported |

作用机制

反式-番茄红素通过其作为类胡萝卜素生物合成途径中的前体的作用发挥其作用。番茄红素合酶催化反式-番茄红素由香叶基香叶基焦磷酸形成。随后的酶,如番茄红素去饱和酶和番茄红素环化酶,将反式-番茄红素进一步转化为其他类胡萝卜素,如番茄红素和β-胡萝卜素。 这些类胡萝卜素在植物的光合作用、光保护和信号通路中起着至关重要的作用 .

相似化合物的比较

类似化合物:

顺式-番茄红素: 反式-番茄红素的异构体,具有相似的化学性质,但原子空间排列不同。

植醇: 反式-番茄红素的氧化衍生物。

ζ-胡萝卜素: 反式-番茄红素的另一种氧化衍生物。

番茄红素: 由反式-番茄红素氧化形成的红色类胡萝卜素。

独特性: 反式-番茄红素因其作为类胡萝卜素生物合成途径中的第一个承诺中间体的作用而独一无二。它的合成标志着各种类胡萝卜素的生产的开始,每种类胡萝卜素都具有独特的生物学功能和应用。 反式-番茄红素能够发生各种化学反应并形成不同的类胡萝卜素,突出了它在自然和工业过程中的多功能性和重要性 .

生物活性

Phytoene is a colorless carotenoid that plays a pivotal role in the biosynthesis of other carotenoids and has garnered attention for its potential health benefits. This article delves into the biological activity of this compound, exploring its mechanisms, effects on health, and implications for dietary intake, supported by recent research findings and case studies.

This compound is the first compound in the carotenoid biosynthetic pathway, synthesized from geranylgeranyl pyrophosphate by the enzyme this compound synthase (PSY). This compound serves as a precursor to various carotenoids, including lycopene and beta-carotene, which are known for their antioxidant properties and health benefits.

2.1 Antioxidant Properties

This compound exhibits significant antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2.2 Neuroprotective Effects

Recent studies have highlighted this compound's potential in neuroprotection. For instance, research conducted on the nematode Caenorhabditis elegans demonstrated that this compound supplementation could slow the onset of paralysis associated with amyloid plaque formation, a characteristic of Alzheimer's disease. The study reported increases in lifespan by 10-18.6% and reductions in proteotoxic effects by 30-40% when this compound was administered .

3. Dietary Sources and Intake

This compound is predominantly found in various fruits and vegetables such as tomatoes, carrots, apricots, red peppers, oranges, and mandarins. A study assessing dietary intake in Spain reported average daily intakes of this compound at approximately 0.09 mg/d from fruits and 0.11 mg/d from vegetables .

Table 1: Dietary Intake of this compound

| Food Group | This compound Intake (mg/d) |

|---|---|

| Fruits | 0.09 |

| Vegetables | 0.11 |

4.1 Longevity Studies

In a notable study involving C. elegans, researchers found that this compound-rich microalgae extracts significantly extended lifespan while also mitigating proteotoxicity linked to human amyloid-β aggregation . The protective effects were attributed to this compound's ability to enhance cellular resilience against stressors.

4.2 Clinical Implications

A collaborative study from the University of Seville indicated that this compound could potentially slow Alzheimer's plaque formation, suggesting its role as a therapeutic agent in neurodegenerative diseases . The findings support further exploration into this compound's mechanisms of action and its application in clinical settings.

5. Conclusion

This compound emerges as a promising bioactive compound with significant biological activities, particularly in antioxidant defense and neuroprotection. Its dietary sources are readily available, making it an accessible option for enhancing health through nutrition. Continued research into its mechanisms will be vital for understanding its full potential and therapeutic applications.

属性

IUPAC Name |

(6E,10E,14E,16E,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H64/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,19-22,27-30H,13-18,23-26,31-32H2,1-10H3/b12-11+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLPJIGOMTXXLP-KEKOKYSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CC=CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C=C/C=C(/CC/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)\C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H64 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202309 | |

| Record name | Phytoene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phytoene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

540-04-5 | |

| Record name | trans-Phytoene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (All-E) phytoene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phytoene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHYTOENE, (ALL-E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87E4NJ6N51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phytoene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。